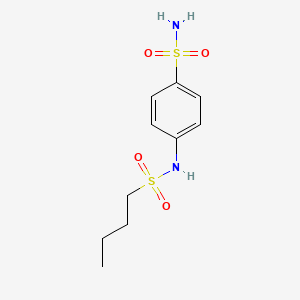

4-(Butylsulfonamido)benzenesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H16N2O4S2 |

|---|---|

Molecular Weight |

292.4 g/mol |

IUPAC Name |

4-(butylsulfonylamino)benzenesulfonamide |

InChI |

InChI=1S/C10H16N2O4S2/c1-2-3-8-17(13,14)12-9-4-6-10(7-5-9)18(11,15)16/h4-7,12H,2-3,8H2,1H3,(H2,11,15,16) |

InChI Key |

JRKOABRUAFVQKE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

General Synthetic Strategies for Sulfonamides

The construction of the sulfonamide functional group can be achieved through a variety of chemical transformations. These methods range from classical, well-established reactions to more modern approaches that incorporate principles of green chemistry and catalysis.

Classical Sulfonylation Reactions via Sulfonyl Chlorides and Amines

The most traditional and widely employed method for the synthesis of sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. researchgate.netcbijournal.com This nucleophilic substitution reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.net The reaction is versatile and can be applied to a wide range of aromatic and aliphatic amines and sulfonyl chlorides. researchgate.net While effective, this method often requires the preparation of the sulfonyl chloride starting materials, which can be a challenging and hazardous process involving toxic reagents. cbijournal.com

The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. The base present in the reaction mixture then deprotonates the resulting ammonium (B1175870) salt to yield the final sulfonamide.

| Reactant 1 | Reactant 2 | Product | Byproduct |

| Sulfonyl Chloride | Primary/Secondary Amine | Sulfonamide | Hydrochloric Acid |

Transition Metal-Catalyzed Coupling Approaches

In recent years, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds, including those in sulfonamides. Palladium-catalyzed methods, for instance, allow for the coupling of aryl halides or aryl boronic acids with sulfonamides. nih.gov These approaches offer the advantage of constructing the sulfonamide linkage under milder conditions and with greater functional group tolerance compared to classical methods. Copper-catalyzed reactions have also been developed for the synthesis of N-aryl sulfonamides. These methods often utilize aryl halides and a sulfonamide source in the presence of a suitable ligand and base.

Green Chemistry Principles in Sulfonamide Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to sulfonamide synthesis. This includes the use of more environmentally benign solvents, such as water, and the development of catalyst-free and solvent-free reaction conditions, often facilitated by microwave irradiation. cbijournal.com Flow chemistry has also been employed to develop eco-friendly and scalable processes for the preparation of sulfonamide libraries, minimizing waste and improving safety.

Electrochemical Synthesis Routes

Electrochemical methods represent a novel and green approach to sulfonamide synthesis. These techniques utilize electricity to drive the reaction, often avoiding the need for harsh reagents and catalysts. One such method involves the direct electrochemical synthesis of sulfonamides from (hetero)arenes, sulfur dioxide, and amines. orgsyn.org This approach is highly atom-economical and avoids the pre-functionalization of the aromatic starting material. orgsyn.org Another electrochemical strategy involves the oxidative coupling of thiols and amines. google.com

Synthesis Utilizing Sulfinic Acids and Derivatives

Sulfinic acids and their salts have also been utilized as precursors for sulfonamide synthesis. These methods provide an alternative to the use of sulfonyl chlorides. One approach involves the conversion of sulfinic acids to sulfonyl chlorides in situ, which then react with amines to form the desired sulfonamides. More direct methods involve the coupling of sulfinic acids with amines, often mediated by activating agents.

Specific Synthesis of 4-(Butylsulfonamido)benzenesulfonamide

The synthesis of the target molecule, this compound, can be most readily achieved through the classical sulfonylation reaction. This involves the reaction of 4-aminobenzenesulfonamide with butanesulfonyl chloride.

In this proposed synthesis, the amino group of 4-aminobenzenesulfonamide acts as the nucleophile, attacking the electrophilic sulfur atom of butanesulfonyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is typically used to scavenge the hydrochloric acid that is formed during the reaction. The reaction would likely be carried out in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature or with gentle heating to ensure completion.

The reaction proceeds as follows:

4-Aminobenzenesulfonamide + Butanesulfonyl Chloride → this compound + Hydrochloric Acid

| Reactant/Product | Chemical Formula | Molar Mass ( g/mol ) | Role in Reaction |

| 4-Aminobenzenesulfonamide | C₆H₈N₂O₂S | 172.21 | Nucleophile |

| Butanesulfonyl Chloride | C₄H₉ClO₂S | 156.63 | Electrophile |

| This compound | C₁₀H₁₆N₂O₄S₂ | 292.38 | Product |

| Pyridine (Base) | C₅H₅N | 79.10 | Acid Scavenger |

| Dichloromethane (Solvent) | CH₂Cl₂ | 84.93 | Reaction Medium |

Purification of the final product would typically involve an aqueous workup to remove the base hydrochloride salt and any unreacted starting materials, followed by recrystallization or column chromatography to obtain the pure this compound.

Precursor Synthesis and Intermediate Compound Derivations

The primary precursor for the synthesis of this compound is 4-aminobenzenesulfonamide, also known as sulfanilamide (B372717). The synthesis of sulfanilamide is a well-established process that typically begins with acetanilide.

The synthesis of 4-aminobenzenesulfonamide proceeds through the following key steps:

Chlorosulfonation of Acetanilide: Acetanilide is treated with chlorosulfonic acid. The acetamido group is an ortho, para-directing activator, leading to the formation of p-acetamidobenzenesulfonyl chloride. This electrophilic aromatic substitution reaction is crucial for introducing the sulfonyl chloride group at the desired position.

Amination: The resulting p-acetamidobenzenesulfonyl chloride is then reacted with ammonia (B1221849) in a nucleophilic acyl substitution-like reaction to form 4-acetamidobenzenesulfonamide. nih.gov

Hydrolysis: The final step in the synthesis of the precursor is the selective acid-catalyzed hydrolysis of the acetamido group to yield 4-aminobenzenesulfonamide. nih.gov Care must be taken to avoid hydrolysis of the sulfonamide group.

Once the precursor, 4-aminobenzenesulfonamide, is obtained, the next step is the introduction of the butylsulfonyl group. This is achieved through the reaction of 4-aminobenzenesulfonamide with butanesulfonyl chloride in the presence of a suitable base, such as pyridine or triethylamine. The amino group of 4-aminobenzenesulfonamide acts as a nucleophile, attacking the electrophilic sulfur atom of butanesulfonyl chloride to form the second sulfonamide linkage.

Optimization of Reaction Conditions for Yield and Selectivity

The sulfonylation of 4-aminobenzenesulfonamide with butanesulfonyl chloride is a critical step where optimization is essential. The reaction is typically carried out in an aprotic solvent to avoid unwanted side reactions. The choice of base is also crucial; a non-nucleophilic organic base is preferred to prevent competition with the amine nucleophile.

| Parameter | Condition | Effect on Yield and Selectivity |

| Solvent | Aprotic (e.g., Dichloromethane, THF) | Minimizes side reactions, improving yield. |

| Protic (e.g., Water, Ethanol) | Can react with sulfonyl chloride, lowering yield. | |

| Base | Pyridine, Triethylamine | Acts as a scavenger for HCl produced, driving the reaction forward. |

| Stronger, more nucleophilic bases | May compete with the amine, leading to side products. | |

| Temperature | 0 °C to room temperature | Lower temperatures can improve selectivity by minimizing side reactions. |

| Elevated temperatures | May lead to decomposition and reduced yield. | |

| Stoichiometry | Slight excess of butanesulfonyl chloride | Can ensure complete conversion of the starting amine. |

| Large excess of butanesulfonyl chloride | Can lead to the formation of bis-sulfonated byproducts if other reactive sites are present. |

This table presents generalized optimization parameters for sulfonamide synthesis based on established chemical principles.

Recent studies have explored the use of lithium hydroxide (B78521) monohydrate as a base in a mixed ethanol-water solvent system, which has been shown to produce excellent yields of sulfonamides in very short reaction times. tandfonline.com This method's applicability to the synthesis of this compound could be a subject for further investigation.

Purification Techniques for the Target Compound

After the synthesis is complete, the crude this compound must be purified to remove unreacted starting materials, byproducts, and residual solvents. Common purification techniques for sulfonamides include:

Recrystallization: This is a widely used method for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the pure compound crystallizes out, leaving impurities in the solution. The choice of solvent is critical for successful recrystallization.

Column Chromatography: This technique is used to separate compounds based on their differential adsorption onto a stationary phase. For sulfonamides, silica (B1680970) gel is a common stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) is used as the mobile phase.

Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. It can also be used as a small-scale preparative technique.

Supercritical Fluid Chromatography (SFC): SFC is a more advanced chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It can offer advantages in terms of speed and efficiency for the separation of some sulfonamides.

The purity of the final compound is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC), melting point determination, and spectroscopic methods (NMR, IR, and Mass Spectrometry).

Mechanistic Studies of Sulfonamide Formation

The formation of the sulfonamide bond (S-N bond) is a fundamental reaction in the synthesis of this compound. Mechanistic studies provide insight into the reaction pathway, the nature of intermediates, and the factors that influence the reaction rate.

Investigation of S-N Bond Formation Mechanisms

The reaction between an amine and a sulfonyl chloride to form a sulfonamide is generally considered to proceed through a nucleophilic substitution mechanism at the sulfur atom. The reaction is analogous to the acylation of amines with acyl chlorides.

The proposed mechanism involves the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a tetrahedral intermediate.

Leaving Group Departure: The chloride ion, being a good leaving group, is expelled from the tetrahedral intermediate.

Deprotonation: A base, such as pyridine or another molecule of the amine, removes a proton from the nitrogen atom to yield the final sulfonamide product and the hydrochloride salt of the base.

Microwave irradiation has been shown to activate the sulfonyl chloride, making the sulfonyl group more susceptible to nucleophilic attack by the amine. rsc.org

Identification and Characterization of Reaction Intermediates

The primary intermediate in the reaction between an amine and a sulfonyl chloride is the tetrahedral addition intermediate. Due to its transient nature, this intermediate is typically not isolated but is inferred from kinetic studies and theoretical calculations. In some electrochemical syntheses of sulfonamides from thiols and amines, sulfenamide (B3320178) and sulfinamide intermediates have been identified. acs.org

Kinetic Analysis of Synthetic Reactions

The rate of sulfonamide formation is influenced by several factors, including the nucleophilicity of the amine, the electrophilicity of the sulfonyl chloride, and the reaction conditions. Primary amines are generally more reactive than secondary amines due to reduced steric hindrance. rsc.org The presence of electron-withdrawing groups on the sulfonyl chloride increases its electrophilicity and accelerates the reaction, while electron-donating groups have the opposite effect.

Kinetic studies have shown that sulfonyl transfer reactions are significantly faster with sulfonyl chlorides compared to sulfonyl fluorides, with rate differences of several orders of magnitude. nih.gov This is attributed to the relative strengths of the sulfur-halogen bonds. nih.gov The reaction rate can also be influenced by the solvent, with polar aprotic solvents often facilitating the reaction.

Structural Elucidation and Advanced Spectroscopic Characterization

Spectroscopic Analysis of 4-(Butylsulfonamido)benzenesulfonamide

Spectroscopic techniques are fundamental in elucidating the molecular structure of this compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific NMR data for this compound is not widely published, the expected chemical shifts and coupling patterns can be inferred from analogous structures such as N-n-butyl benzenesulfonamide (B165840) and other substituted benzenesulfonamides.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzenesulfonamide ring and the aliphatic protons of the butyl group. The protons on the benzene (B151609) ring would typically appear as a set of doublets in the downfield region (around 7.5-8.0 ppm) due to their electronic environment. The protons of the butyl group would be observed in the upfield region. The methylene (B1212753) group adjacent to the sulfonamide nitrogen would likely resonate around 3.0 ppm, with the other methylene and the terminal methyl groups appearing at progressively higher fields.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number and type of carbon atoms. The aromatic carbons would be found in the 120-145 ppm range, with the carbon atom attached to the sulfonamide group being the most deshielded. The carbons of the butyl group would appear in the aliphatic region of the spectrum (typically 10-50 ppm).

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the connectivity of protons and carbons within the molecule, definitively assigning the signals of the butyl chain and the aromatic ring.

Interactive Data Table: Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.5 - 8.0 | d |

| -NH- | Variable | br s |

| -CH₂- (adjacent to N) | ~3.0 | t |

| -CH₂- | ~1.5 | m |

| -CH₂- | ~1.3 | m |

| -CH₃ | ~0.9 | t |

Interactive Data Table: Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (ppm) |

| Aromatic C-S | ~140 |

| Aromatic C-H | 125 - 130 |

| -CH₂- (adjacent to N) | ~45 |

| -CH₂- | ~30 |

| -CH₂- | ~20 |

| -CH₃ | ~14 |

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, these techniques would confirm the presence of the sulfonamide and aromatic moieties.

The IR spectrum would be expected to show strong absorption bands corresponding to the S=O stretching vibrations of the sulfonamide group, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric). The N-H stretching vibration of the sulfonamide would appear as a band around 3300-3200 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would be seen in the 1600-1450 cm⁻¹ region. The C-H stretching and bending vibrations of the butyl group would be present in the 2960-2850 cm⁻¹ and 1465-1375 cm⁻¹ regions, respectively.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the S-N bond.

Interactive Data Table: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Sulfonamide) | Stretching | 3300 - 3200 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | 2960 - 2850 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1350 - 1300 |

| S=O (Sulfonamide) | Symmetric Stretching | 1160 - 1140 |

| Aromatic C=C | Stretching | 1600 - 1450 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the benzenesulfonamide chromophore. Typically, substituted benzene rings exhibit two main absorption bands: a primary band (E2-band) around 220-250 nm and a secondary band (B-band) around 270-300 nm, which arises from π → π* transitions. The exact position and intensity of these bands can be influenced by the nature and position of the substituents. For benzenesulfonamide itself, absorption maxima are observed around 218 nm and 264 nm. sielc.com

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Electron ionization (EI) mass spectrometry of a related compound, N-butylbenzenesulfonamide, shows characteristic fragmentation patterns. nist.gov A similar fragmentation for the title compound would likely involve the loss of the butyl group, cleavage of the S-N bond, and fragmentation of the aromatic ring, leading to significant peaks corresponding to the benzenesulfonyl cation and other fragments. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.

Interactive Data Table: Expected Mass Spectrometry Fragments

| Fragment | Structure | Expected m/z |

| Molecular Ion | [C₁₀H₁₆N₂O₄S₂]⁺ | 308 |

| Loss of butyl group | [C₆H₇N₂O₄S₂]⁺ | 251 |

| Benzenesulfonyl cation | [C₆H₅SO₂]⁺ | 141 |

| Phenyl cation | [C₆H₅]⁺ | 77 |

X-ray Crystallography for Solid-State Structure Determination

Advanced Chromatographic and Separation Techniques

High-performance liquid chromatography (HPLC) is a key technique for the separation, purification, and analysis of this compound. A reverse-phase HPLC method would likely be effective, using a nonpolar stationary phase (like C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water with a modifier like formic or phosphoric acid. sielc.com The retention time of the compound would be characteristic under specific chromatographic conditions, allowing for its quantification and separation from impurities. Other chromatographic techniques, such as thin-layer chromatography (TLC), would be useful for monitoring reaction progress during its synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantitative analysis of sulfonamides due to its high resolution and sensitivity. wu.ac.thgrupobiomaster.com A reversed-phase HPLC (RP-HPLC) method is typically developed and validated for this purpose. nih.gov

For the analysis of sulfonamide derivatives, a common approach involves a C18 column with a gradient mobile phase, often consisting of an aqueous component (like a buffer or acidified water) and an organic modifier such as acetonitrile or methanol. nih.govnih.gov A study on a related compound, 4-amino benzene sulphonamide, utilized a YMC-Triart C8 column with a gradient elution over a 40-minute run time to achieve separation. wu.ac.thwu.ac.th Detection is commonly performed using a UV-visible or a photodiode array (PDA) detector, which allows for the monitoring of the analyte at its maximum absorbance wavelength, enhancing sensitivity and specificity. wu.ac.thresearchgate.net The quantitative determination is achieved by comparing the peak area of the analyte in a sample to that of a certified reference standard.

Table 1: Representative HPLC Conditions for Sulfonamide Analysis

| Parameter | Typical Value/Condition | Source(s) |

|---|---|---|

| Column | C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | wu.ac.thnih.govnih.gov |

| Mobile Phase | A: 0.1% Formic Acid in Water or BufferB: Acetonitrile or Methanol | nih.gov |

| Elution Mode | Gradient | wu.ac.thnih.gov |

| Flow Rate | 0.8 - 1.0 mL/min | wu.ac.thnih.gov |

| Detector | UV-Visible or Photodiode Array (PDA) | wu.ac.thnih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of sulfonamides. However, due to the polarity and relatively low volatility of many sulfonamides, derivatization is often a necessary step to convert them into more volatile and thermally stable compounds suitable for GC analysis. nih.gov A common derivatization technique is methylation. nih.gov

The analysis typically involves a capillary column which provides high-resolution separation. nih.gov For instance, the analysis of various sulfonamides has been successfully performed using conventional capillary gas chromatography. nih.gov When coupled with detectors like an atomic emission detector or a mass selective detector, GC can provide both quantitative data and structural confirmation of the analytes. nih.govusda.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of sulfonamides, often used for identity checks, purity screening, and monitoring reaction progress. umich.edu The technique relies on the differential partitioning of compounds between a stationary phase (typically a silica (B1680970) gel plate) and a mobile phase (eluent). wisc.edu

The separation is governed by the polarity of the compounds and the eluting power of the solvent system. wisc.edu For sulfonamides, common mobile phases include mixtures of chloroform (B151607) and an alcohol like n-butanol or tert-butanol. usda.gov Visualization of the separated spots on the TLC plate is often achieved by exposing the plate to UV light or by spraying it with a visualizing agent, such as fluorescamine, which reacts with the primary amino group present in many sulfonamides to produce fluorescent spots. usda.gov

The position of a compound on the developed plate is characterized by its Retention Factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org An optimal Rf value typically lies between 0.3 and 0.7. ualberta.ca Rf values are highly dependent on the specific TLC system (adsorbent and mobile phase) used. wisc.edu

Table 2: Common TLC Systems for Sulfonamide Analysis

| Component | Description | Source(s) |

|---|---|---|

| Stationary Phase | Silica gel plates (e.g., Silica gel F-254) | usda.govwisc.edu |

| Mobile Phase (Eluent) | Chloroform/n-butanol (4:1 v/v) or Chloroform/tert-butanol (80:20 v/v) | usda.gov |

| Visualization | UV light (254 nm) or Fluorescamine spray followed by UV light (366 nm) | usda.gov |

Purity Assessment and Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose. duyaonet.comeuropa.eu The validation process for methods used to assess the purity of this compound must adhere to the guidelines established by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline. europa.eufda.gov This ensures that the analytical method is reliable, reproducible, and accurate for quality control purposes. thefdagroup.com

Validation involves evaluating several key performance characteristics of the method:

Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or degradation products. researchgate.net

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. For sulfonamide analysis, linearity is often demonstrated with a correlation coefficient (r²) greater than 0.999. wu.ac.th

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix. For related sulfonamides, accuracy is typically accepted when recovery is within 85-115%. wu.ac.th

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. thefdagroup.com

The successful validation of these parameters ensures that the analytical method for this compound is fit for purpose in a quality control environment. nih.gov

Table 3: Summary of Analytical Method Validation Parameters (ICH Q2(R2))

| Validation Characteristic | Purpose | Typical Acceptance Criteria Example | Source(s) |

|---|---|---|---|

| Specificity | To ensure the signal is from the analyte only | No interference from blank or placebo at the analyte's retention time | researchgate.net |

| Linearity | To demonstrate a proportional response to concentration | Correlation Coefficient (r²) ≥ 0.999 | wu.ac.th |

| Accuracy | To measure closeness to the true value | Recovery between 85% and 115% | wu.ac.th |

| Precision (Repeatability) | To measure precision over a short time | Relative Standard Deviation (RSD) ≤ 2% | nih.gov |

| LOD & LOQ | To determine the lowest detectable and quantifiable levels | Signal-to-Noise Ratio of 3:1 (LOD) and 10:1 (LOQ) | wu.ac.th |

| Robustness | To assess reliability with minor method variations | System suitability parameters remain within limits | thefdagroup.com |

Computational and Theoretical Chemistry of 4 Butylsulfonamido Benzenesulfonamide

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are powerful tools for investigating the intricacies of molecular systems. researchgate.net For 4-(butylsulfonamido)benzenesulfonamide, these calculations offer a detailed picture of its electronic landscape and conformational possibilities. DFT methods, such as B3LYP, are frequently used for their balance of accuracy and computational efficiency in studying sulfonamide derivatives. chemijournal.comnih.gov

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound can be thoroughly analyzed using quantum chemical calculations. These methods provide information about the distribution of electrons within the molecule and the energies of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the chemical reactivity and electronic transitions of a molecule. chemijournal.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's stability. A larger gap suggests higher stability and lower reactivity. mkjc.in For sulfonamide derivatives, the electron density in the HOMO is often localized on the benzene (B151609) sulfonamide ring and the amino group, while the LUMO's electron density may be distributed across the pyridine (B92270) ring in related structures. researchgate.net This distribution highlights the potential for intramolecular charge transfer. researchgate.net

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential | 6.5 eV |

Note: These values are representative and would be determined using specific DFT calculations (e.g., B3LYP/6-31G).*

Conformational Analysis and Potential Energy Surfaces

The flexibility of the butyl group and the sulfonamido linkage in this compound allows for multiple conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space. researchgate.net This is achieved by calculating the potential energy surface, which maps the energy of the molecule as a function of its geometry, often by systematically changing specific dihedral angles. researchgate.netnih.gov

Aromatic sulfonamides are known to exhibit conformational chirality, often preferring a synclinal conformation. mdpi.com By performing a potential energy surface scan, the energy barriers between different conformers can be determined, providing insight into the molecule's flexibility and the relative populations of different conformations at a given temperature.

Table 2: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-S-N-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 2.5 |

| Gauche | 60° | 0.0 |

Note: These values are illustrative and would be the result of detailed potential energy surface scans.

Prediction of Spectroscopic Properties (Vibrational Frequencies, Chemical Shifts)

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for structural validation. nih.gov Vibrational frequencies, corresponding to the infrared (IR) and Raman spectra, can be computed to identify the characteristic vibrational modes of the molecule. researchgate.net For sulfonamides, the N-H stretching vibrations are typically observed in the region of 3300-3500 cm⁻¹. scispace.com The asymmetric and symmetric stretching vibrations of the SO₂ group are also prominent features.

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to aid in the interpretation of ¹H and ¹³C NMR spectra. rsc.org The chemical shifts are sensitive to the electronic environment of each nucleus, making them a valuable tool for structure elucidation.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3350 |

| C-H Stretch (Aromatic) | 3100 |

| C-H Stretch (Aliphatic) | 2950 |

| S=O Asymmetric Stretch | 1350 |

Note: These are representative frequencies and are typically scaled to improve agreement with experimental data.

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques provide a dynamic view of this compound's behavior over time. These methods are crucial for understanding the structural stability and reactivity of the molecule in a more realistic, dynamic context.

Computational Prediction of Chemical Reactivity Descriptors

Computational methods can also be used to predict various chemical reactivity descriptors that provide quantitative measures of a molecule's reactivity. These descriptors are derived from the electronic structure calculations and are based on conceptual DFT. chemijournal.com They help in identifying the most reactive sites within a molecule. mkjc.in

Key reactivity descriptors include electronegativity (χ), chemical hardness (η), and the Fukui function (f(r)). Electronegativity indicates the tendency of a molecule to attract electrons, while chemical hardness represents its resistance to changes in its electron distribution. The Fukui function is used to identify the sites within a molecule that are most susceptible to nucleophilic or electrophilic attack. mkjc.in

Table 4: Calculated Chemical Reactivity Descriptors for this compound

| Descriptor | Value |

|---|---|

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

| Global Softness (S) | 0.19 eV⁻¹ |

Note: These values are calculated from the HOMO and LUMO energies.

Quantitative Structure-Activity Relationships (QSAR) in Chemical Systems

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods designed to create a mathematical relationship between the chemical structure of a compound and its biological activity or chemical properties. For sulfonamide derivatives, QSAR models are widely used to predict their therapeutic potential and to guide the synthesis of new, more effective compounds. researchgate.netresearchgate.net

While specific QSAR models for this compound are not extensively documented in publicly available literature, the development of such models follows established principles based on studies of related benzenesulfonamide (B165840) derivatives. nih.gov These models correlate a molecule's structural or physicochemical features, known as descriptors, with its properties, such as physical parameters (e.g., solubility, melting point) or reaction rates.

The process begins with the calculation of various molecular descriptors for a series of related compounds. researchgate.net These descriptors can be categorized based on their dimensionality (1D, 2D, 3D) and the properties they represent (e.g., electronic, steric, hydrophobic, topological). For a molecule like this compound, relevant descriptors would be calculated to build a predictive model. Multiple linear regression (MLR) and other machine learning algorithms are then employed to generate a mathematical equation linking these descriptors to the property of interest. researchgate.net

Common molecular descriptors used in the development of QSAR models for sulfonamide analogues are listed in the table below.

Table 1: Common Molecular Descriptors in QSAR Models for Sulfonamide Derivatives

| Descriptor Category | Specific Descriptor Example | Description |

|---|---|---|

| Electronic | Dipole Moment | Measures the polarity of the molecule. |

| Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the electron-donating ability of the molecule. | |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the electron-accepting ability of the molecule. | |

| Steric/Topological | Molecular Weight | The mass of one mole of the substance. |

| Molar Refractivity | A measure of the total polarizability of a mole of a substance. | |

| Eccentric Connectivity Index (ECI) | A topological index that encodes information about the connectivity of atoms in a molecule. researchgate.net | |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule, which influences its absorption and distribution. nih.gov |

| Thermodynamic | Gibbs Free Energy (ΔG) | Indicates the spontaneity of a process or the stability of a conformation. researchgate.net |

QSAR and other computational studies help to identify the key structural features of sulfonamides that govern their reactivity and interactions. The sulfonamide moiety (-SO₂NH-) is a critical pharmacophore in many biologically active molecules. nih.gov Its ability to act as a hydrogen bond donor (via the N-H group) and acceptor (via the sulfonyl oxygens) is fundamental to its interaction with biological targets like enzymes. nih.gov

For this compound, several structural elements are expected to be significant:

The Benzenesulfonamide Core: The two phenyl rings and associated sulfonamide groups form the rigid core of the molecule. The aromatic rings can participate in hydrophobic and π-π stacking interactions with target molecules. rsc.org

The Sulfonamide Groups: This compound possesses two sulfonamide functionalities. The primary sulfonamide group (-SO₂NH₂) and the secondary sulfonamide group (-SO₂NH-Butyl) are potent hydrogen bond donors and acceptors. Computational studies on similar molecules show that the geometry and electronic properties of this group are crucial for binding affinity. researchgate.net For example, in enzyme inhibition, the sulfonamide anion often coordinates with a metal ion (like Zn²⁺) in the active site.

The N-Butyl Group: This flexible alkyl chain adds a significant hydrophobic character to the molecule. Its size and conformation (steric effects) can influence how the molecule fits into a binding pocket. chemijournal.com Changes in the length or branching of this alkyl chain would be expected to modulate the compound's lipophilicity and, consequently, its activity profile.

Intermolecular Interactions and Crystal Packing Analysis

The crystal structures of benzenesulfonamides are typically dominated by a network of hydrogen bonds and other noncovalent interactions. nih.gov The sulfonamide group is the primary driver of these interactions. The acidic N-H proton acts as a hydrogen-bond donor, while the electronegative oxygen atoms of the sulfonyl group act as acceptors. nsf.gov

Key intermolecular interactions expected in the crystal structure of this compound include:

N-H···O Hydrogen Bonds: This is the most significant interaction in the crystal packing of sulfonamides. Molecules often link together via N-H···O bonds to form characteristic motifs like chains, dimers, or layers. nih.govnsf.gov Given that this compound has two N-H protons, it can form extensive and robust hydrogen-bonded networks.

C-H···O Interactions: Weaker hydrogen bonds involving aromatic or aliphatic C-H donors and sulfonyl oxygen acceptors are also common. These interactions play a crucial role in consolidating the three-dimensional architecture of the crystal. nih.gov

π–π Stacking: The aromatic phenyl rings can stack on top of each other, contributing to the stability of the crystal lattice through π–π interactions. researchgate.net

Van der Waals Forces: The butyl group will engage in weaker, non-specific van der Waals interactions, contributing to efficient space-filling within the crystal.

The interplay of these forces determines the final crystal packing arrangement. For example, in many simple benzenesulfonamides, molecules form layers where the polar sulfonamide groups create an internal hydrogen-bonded lamella, while the hydrophobic phenyl rings are exposed on the periphery. researchgate.net

Table 2: Common Intermolecular Interactions in Benzenesulfonamide Crystal Structures

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |

|---|---|---|---|

| Strong Hydrogen Bond | N-H (Sulfonamide) | O=S (Sulfonyl) | Formation of primary structural motifs like dimers, chains, and sheets. nsf.gov |

| Weak Hydrogen Bond | C-H (Aromatic/Alkyl) | O=S (Sulfonyl) | Consolidation of the 3D supramolecular architecture. nih.gov |

| π-Interactions | Phenyl Ring (π-system) | Phenyl Ring (π-system) | Stabilization of layered or stacked arrangements. researchgate.net |

| Dispersion Forces | Alkyl/Aryl Groups | Alkyl/Aryl Groups | Overall crystal cohesion and efficient packing. nih.gov |

Chemical Derivatization and Analog Development

Strategies for Modifying the Butylsulfonamido Moiety

The butylsulfonamido group, -NHSO₂C₄H₉, offers opportunities for modification primarily at the nitrogen atom and the butyl chain.

N-Alkylation and N-Arylation: The sulfonamide nitrogen can be further substituted through N-alkylation or N-arylation reactions. These reactions typically involve the deprotonation of the sulfonamide NH followed by reaction with an electrophile, such as an alkyl or aryl halide. Various methods have been developed for this purpose, including using alcohols as green alkylating reagents in the presence of a manganese dioxide catalyst organic-chemistry.org. Copper-catalyzed N-arylation using arylboronic acids or sodium arylsulfinates provides a direct route to N,N-diarylsulfonamides or N-aryl-N-alkylsulfonamides organic-chemistry.orgrsc.org. The N-alkylation of the sulfonamide moiety in related structures has been explored as a strategy for designing selective receptor ligands nih.gov.

Modification and Replacement of the Butyl Group: The n-butyl group itself can be modified or replaced entirely to alter the compound's steric and electronic properties. Bioisosteric replacement is a common strategy in medicinal chemistry to create new molecules with similar biological properties but potentially improved characteristics like metabolic stability or lipophilicity cambridgemedchemconsulting.comnih.gov. For instance, a tert-butyl group, which shares some steric bulk with the n-butyl chain, is often a target for such replacement.

One advanced strategy involves replacing the tert-butyl group with a trifluoromethylcyclopropyl group, which removes all fully sp³ C-H bonds, thereby increasing metabolic stability nih.gov. Other bioisosteres for a tert-butyl group include the trifluoromethyl oxetane, which can decrease lipophilicity and improve metabolic stability cambridgemedchemconsulting.com. The replacement of carbon with silicon is another explored avenue; for example, substituting a t-butyl group with a trimethylsilyl group can result in a significant reduction in lipophilicity (LogP) while maintaining biological activity cambridgemedchemconsulting.com. These principles can be applied to modify the butyl chain in 4-(butylsulfonamido)benzenesulfonamide to fine-tune its physicochemical properties.

| Original Moiety | Potential Bioisosteric Replacement | Key Property Change |

| Butyl Group | Trimethylsilyl Group | Significant reduction in LogP (lipophilicity) cambridgemedchemconsulting.com. |

| Butyl Group | Trifluoromethylcyclopropyl Group | Increased metabolic stability in vitro and in vivo nih.gov. |

| Butyl Group | Trifluoromethyl Oxetane | Decreased lipophilicity, improved metabolic stability cambridgemedchemconsulting.com. |

Functionalization of the Benzenesulfonamide (B165840) Ring System

The benzenesulfonamide ring is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups. The reactivity and regioselectivity (the position of substitution: ortho, meta, or para) are governed by the directing effects of the two existing sulfonamide-related groups wikipedia.org.

Both the -SO₂NH(butyl) and -SO₂NH₂ groups are electron-withdrawing and act as deactivating, meta-directing groups in electrophilic aromatic substitution wikipedia.org. This means that incoming electrophiles will preferentially add to the carbon atoms meta to these groups.

Common EAS reactions include:

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H) onto the ring uomustansiriyah.edu.iqjove.com. The reactive electrophile is typically SO₃ or HSO₃⁺ uomustansiriyah.edu.iq. This reaction is often reversible uomustansiriyah.edu.iq.

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), which acts as the electrophile to introduce a nitro group (-NO₂) wikipedia.orguomustansiriyah.edu.iq.

Halogenation: The introduction of a halogen (e.g., -Br, -Cl) is achieved by reacting the benzene (B151609) ring with the halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃ wikipedia.org. The catalyst polarizes the halogen molecule, making it more electrophilic uomustansiriyah.edu.iq.

Palladium-catalyzed C-H functionalization offers a more modern approach to modify the ring. For instance, methods have been developed for the meta-C–H arylation and alkylation of benzylsulfonamides using a transient mediator, demonstrating the potential for selective functionalization nih.gov.

| Reaction | Reagents | Typical Electrophile | Position of Substitution |

| Sulfonation | Fuming H₂SO₄ (H₂SO₄ + SO₃) | SO₃ | meta to existing groups wikipedia.orguomustansiriyah.edu.iq |

| Nitration | Conc. HNO₃ + Conc. H₂SO₄ | NO₂⁺ | meta to existing groups wikipedia.orguomustansiriyah.edu.iq |

| Bromination | Br₂ + FeBr₃ | "Br⁺" (polarized Br₂) | meta to existing groups wikipedia.orguomustansiriyah.edu.iq |

Synthesis of Heterocyclic Analogs Incorporating the Sulfonamide Core

Replacing the benzene ring with a heterocyclic system or attaching a heterocycle to the existing structure can significantly alter the compound's properties. The synthesis of heterocyclic sulfonamides is a major area of research, particularly in medicinal chemistry nih.govmdpi.com.

Several synthetic strategies can be employed:

Reaction of Heterocyclic Amines with Sulfonyl Chlorides: This is a classic and widely used method. A primary or secondary amine on a heterocyclic ring can react with a benzenesulfonyl chloride derivative to form the sulfonamide linkage mdpi.comekb.eg. This approach allows for the combination of various heterocyclic pharmacophores with the sulfonamide core nih.gov.

Reaction of Sulfonamides with Heterocyclic Precursors: Sulfonamides can act as nitrogen sources for building a nitrogen-containing heterocyclic core nih.govmdpi.com. For example, 4-aminobenzenesulfonamide derivatives can be used as starting materials to construct five-membered heterocyclic rings like pyrazoles, pyrroles, and triazoles nih.gov.

Modern Coupling Methods: Newer methods facilitate the synthesis of heteroaryl sulfonamides that are otherwise difficult to prepare. One such method involves the reaction of heteroarylzinc reagents with 2,4,6-trichlorophenyl chlorosulfate (TCPC) to generate sulfonyl chloride equivalents in situ, which then react with amines acs.org. This avoids the use of potentially unstable heterocyclic sulfonyl chlorides acs.org.

The incorporation of heterocycles like thiazole, pyrazole, pyridine (B92270), and pyrimidine is common. For instance, thiazole-based sulfonamides have been synthesized and studied for their biological activities, with the thiazole ring augmenting flexibility and binding affinity to target receptors nih.govresearchgate.netiaea.org.

Structure-Property Relationships in Derivatized Compounds

Modifying the structure of this compound directly impacts its physical and chemical properties. The relationship between chemical structure and properties like optical and material characteristics is a key focus of analog development.

Optical Properties: The introduction of specific chromophores can impart interesting optical properties. For example, incorporating the benzenesulfonamide structure into an azo dye can lead to materials with significant nonlinear optical properties uobasrah.edu.iq. A film of a benzenesulfonamide azo dye derived from sulfamethoxazole and chromotropic acid was shown to have a high thermal nonlinear refractive index (n₂) and a significant thermo-optic coefficient (dn/dT) uobasrah.edu.iq. Such materials have potential applications in all-optical switching devices uobasrah.edu.iq. The analysis of optical absorption provides valuable information about the electronic structure of the material uobasrah.edu.iq.

| Compound Type | Property Investigated | Finding | Potential Application |

| Benzenesulfonamide Azo Dye Film | Nonlinear Refractive Index (n₂) | High effective thermal value | All-Optical Switching uobasrah.edu.iq |

| Benzenesulfonamide Azo Dye Film | Thermo-optic Coefficient (dn/dT) | High negative value | Optical Modulation uobasrah.edu.iq |

Material Characteristics: The sulfonamide functional group is known for its ability to form strong hydrogen bonds, which can influence the bulk properties of materials. This has been leveraged in the development of proton-conducting materials rsc.org. Sulfamide (the simplest diamide of sulfuric acid) and its derivatives are of interest for creating proton-conducting polymers rsc.org. The intra- and inter-molecular hydrogen bonding within the crystal lattice is crucial for these properties rsc.org. By analogy, polymers derived from this compound could potentially be explored for applications where proton conductivity is desired, with the specific nature of the butyl and benzenesulfonamide groups influencing polymer assembly and conductivity.

The structural rigidity of the sulfonamide group often leads to crystalline compounds, a property utilized in classical chemistry for the derivatization and identification of amines wikipedia.org. This inherent tendency to crystallize can be exploited in materials science for the design of ordered molecular assemblies.

Exploration of Chemical Reactivity and Catalysis

Role as a Ligand in Coordination Chemistry

The sulfonamide functional group, R−S(=O)₂−NHR', is a versatile donor in coordination chemistry. The presence of nitrogen and oxygen atoms with lone pairs of electrons allows sulfonamides to act as ligands, forming stable complexes with various metal ions. researchgate.netresearcher.life In 4-(Butylsulfonamido)benzenesulfonamide, both sulfonamide groups can potentially coordinate with metal centers.

Coordination can occur through the nitrogen atom of the sulfonamido group or the oxygen atoms of the sulfonyl group. The specific coordination mode often depends on the metal ion, the reaction conditions, and the steric and electronic properties of the ligand. rsc.org Sulfonamide-based ligands can coordinate in a monodentate fashion (binding through one atom, typically nitrogen) or a bidentate fashion (binding through two atoms, such as one nitrogen and one oxygen), acting as a chelating agent. This flexibility allows for the formation of diverse coordination compounds with varied geometries and properties. researcher.liferesearchgate.net

For instance, research on related sulfonamide-containing Schiff bases has demonstrated their ability to form stable complexes with a wide array of transition metals, including Fe(III), Co(II), Ni(II), Cu(II), and Pd(II). researcher.liferesearchgate.net In these complexes, the sulfonamide group, along with other donor atoms in the ligand structure, plays a crucial role in defining the coordination sphere of the metal ion. Similarly, tin complexes have been synthesized using 4-(benzylideneamino)benzenesulfonamide, where the ligand coordinates with the tin center, showcasing the broad applicability of sulfonamides in forming organometallic structures. mdpi.com

| Metal Ion | Ligand Type | Coordination Mode | Resulting Complex Geometry | Reference |

|---|---|---|---|---|

| Co(II), Cu(II), Pd(II) | Sulfonamide Schiff Base | Bidentate (Azomethine N, Thiophene S) | Octahedral / Square Planar | researcher.liferesearchgate.net |

| Sn(IV) | 4-(benzylideneamino)benzenesulfonamide | Bidentate | Octahedral | mdpi.com |

| Co(II), Mn(II) | Acyclic bis(sulfonamide) | Heptadentate | Dinuclear | rsc.org |

| Cu(II) | Acyclic bis(sulfonamide) | Variable | Mononuclear or Dinuclear | rsc.org |

Application in Organic Transformations

While the sulfonamide group is generally considered stable and relatively unreactive, this robustness makes it suitable for specific applications in organic synthesis, most notably as a protecting group for amines. wikipedia.org The formation of a sulfonamide from an amine is a classic method to convert it into a crystalline derivative that is stable under a variety of reaction conditions. wikipedia.org

The reaction of a primary or secondary amine with a benzenesulfonyl chloride, known as the Hinsberg reaction, forms the basis for creating benzenesulfonamides. wikipedia.org Once installed, the benzenesulfonamide (B165840) group is resistant to many oxidizing and reducing agents and is stable across a wide pH range. This allows chemists to perform transformations on other parts of a molecule without affecting the protected amine. Despite this stability, methods exist for the cleavage of the N-S bond to deprotect the amine when desired, although this can sometimes require harsh conditions. acs.org The specific variant, this compound, is itself a product of such transformations and is not typically used as a catalyst or reagent in further transformations.

Acid-Base Properties and Proton Transfer Mechanisms

A key chemical feature of primary and secondary sulfonamides is the acidity of the proton attached to the nitrogen atom. The powerful electron-withdrawing nature of the adjacent sulfonyl group (–SO₂–) significantly stabilizes the resulting conjugate base (anion) after deprotonation, making the N-H proton acidic. acs.orgcore.ac.uk The acidity of sulfonamides is an important factor influencing their chemical reactivity and biological activity. core.ac.uk

Computational studies on various sulfonamides have shown that their gas-phase acidity and aqueous pKa values can vary widely depending on the substituents on the aromatic ring and the sulfonamide nitrogen. nih.govresearchgate.net For benzenesulfonamide derivatives, electron-withdrawing groups on the benzene (B151609) ring generally increase the acidity (lower the pKa), while electron-donating groups decrease it. core.ac.uk The pKa values for many biologically active sulfonamides range from approximately 5.9 to 12.6. nih.govresearchgate.net Given its structure, the pKa of the N-H protons in this compound would be influenced by the electronic effects of the opposing sulfonamide groups on the central phenyl ring.

Proton transfer is a fundamental reaction for sulfonamides. The process involves the dissociation of the N-H proton to form a sulfonamidate anion. In aqueous media, this equilibrium is governed by the compound's pKa. Theoretical studies on related sulfonic acid systems suggest that proton transfer can be mediated by water molecules, proceeding through the formation of transient complexes like Zundel and Eigen cations. rsc.orgresearchgate.netrsc.org The sulfonic acid groups can facilitate proton transfer by providing active sites that create favorable energetic and dynamic conditions for these processes. rsc.org

| Compound | Calculated pKa | Reference |

|---|---|---|

| Methazolamide | 5.9 | nih.govresearchgate.net |

| Acetazolamide | ~7.2 | nih.gov |

| Dichlorophenamide | ~7.4 | nih.gov |

| Sulfanilamide (B372717) | ~10.5 | researchgate.net |

Redox Behavior and Electrochemical Properties

The electrochemical properties of sulfonamides have been investigated, particularly in the context of electrosynthesis and electroanalysis. These compounds can undergo both oxidation and reduction reactions at an electrode surface. The specific redox behavior depends on the molecular structure and the experimental conditions, such as solvent, pH, and electrode material. rsc.orgresearchgate.net

The reduction of aromatic sulfonamides often involves the nitro group if present, as it is a strong electron-withdrawing substituent that is easily reduced. acs.org In the absence of more easily reducible groups, the sulfonamide moiety itself can be cleaved electrochemically. For instance, studies have shown that the N–S bond in sulfonimides (compounds with two sulfonyl groups attached to the same nitrogen) can be selectively cleaved via controlled-potential electrolysis. acs.org

Electrochemical oxidation can also be used to synthesize sulfonamides. One method involves the anodic oxidation of an aromatic compound to generate a radical cation, which then reacts with an amidosulfinate intermediate. nih.gov Other approaches involve the oxidation of compounds like urazoles or 1,2-dihydropyridazine-3,6-dione in the presence of arylsulfinic acids to form sulfonamide derivatives. researchgate.net Cyclic voltammetry studies of these reactions help elucidate the electron transfer mechanisms, which often involve the initial oxidation of the substrate followed by a chemical reaction (a Michael-type addition) with the sulfinic acid to yield the final sulfonamide product. rsc.orgresearchgate.net

| Starting Materials | Electrochemical Process | Key Intermediate | Product | Reference |

|---|---|---|---|---|

| (Hetero)arenes, SO₂, Amines | Anodic Oxidation | Arene Radical Cation | Aromatic Sulfonamide | nih.gov |

| 4-(4-nitrophenyl)urazole, Arylsulfinic acids | Paired Electrosynthesis (Reduction/Oxidation) | 4-(4-aminophenyl)-3H-1,2,4-triazole-3,5(4H)-dione | Sulfonamide Derivative | rsc.org |

| Urazoles, Arylsulfinic acids | Anodic Oxidation | Oxidized Urazole | Sulfonamide Derivative | researchgate.net |

| Di-p-nosylimide | Cathodic Reduction | Radical Anion | Sulfonamide (via N-S bond cleavage) | acs.org |

Potential Applications in Advanced Materials and Chemical Technologies

Integration into Polymer Science and Polymeric Materials

Benzenesulfonamide (B165840) and its derivatives are utilized in the synthesis of specialized polymers, valued for their thermal stability and chemical resistance. ontosight.aiontosight.aiontosight.ai These polymers are typically formed through condensation reactions of benzenesulfonamide derivatives with agents like formaldehyde (B43269) and melamine (B1676169) (1,3,5-triazine-2,4,6-triamine). ontosight.aiontosight.ai The resulting cross-linked polymer networks exhibit high thermal stability and mechanical strength. ontosight.ai The incorporation of a butyl group, as in 4-(butylsulfonamido)benzenesulfonamide, could potentially modify properties such as solubility, flexibility, and compatibility with other materials. ontosight.ai

These characteristics make benzenesulfonamide-based polymers suitable for various high-performance applications. ontosight.ai They are explored for use in industrial coatings, adhesives, and composite materials where durability and resistance to degradation are crucial. ontosight.aiontosight.ai Furthermore, the inherent bioactivity associated with the sulfonamide group has opened avenues for their use in biomedical applications, such as in antimicrobial coatings or as scaffolds for tissue engineering. ontosight.aiontosight.ai Research has also been conducted on sulfonamide-functionalized poly(styrene oxide) to create polymers that can be modified post-polymerization, generating reactive sulfonate moieties for further applications. rsc.org

Table 1: Examples of Benzenesulfonamide-Based Polymers and Their Applications

| Polymer Type | Monomers | Potential Applications |

|---|---|---|

| Benzenesulfonamide-Formaldehyde-Triamine Polymer | Benzenesulfonamide derivatives, Formaldehyde, 1,3,5-triazine-2,4,6-triamine | Coatings, Adhesives, Composite Materials, Biomedical Devices ontosight.aiontosight.aiontosight.ai |

| Sulfonated Polyimide-Polybenzimidazole Copolymers | 1,4,5,8-naphthalenetetracarboxylic dianhydride, Diaminobenzenedisulfonic acid, Diaminobenzidine | Proton Exchange Membranes researchgate.net |

| pH-Sensitive Hydrogel | Poly(ethylene glycol), Benzenesulfonamide serinol-lactide urethane, Hexamethylene diisocyanate | Drug Delivery Systems researchgate.net |

Development as Chemical Probes or Sensors

The sulfonamide functional group is a key component in the design of various chemical probes and sensors due to its ability to interact with different chemical species through hydrogen bonding, deprotonation, and complexation. bohrium.com This has led to the development of sulfonamide-based optical chemosensors, particularly fluorescent sensors, which are valued for their selectivity and sensitivity in detecting a range of cations and anions. bohrium.com

Sulfonamide derivatives have been engineered to create fluorescent probes for various analytical and bioimaging purposes. For instance, sulfonamide-containing naphthalimides have been synthesized and evaluated as potential fluorescent imaging probes for tumors, demonstrating low cytotoxicity and high uptake by melanoma cells. mdpi.com Other research has focused on developing sulfonamide-based probes for detecting specific biological molecules and ions. A phenylsulfonamide-based probe was designed for targeting the Golgi apparatus and detecting hydrogen sulfide (B99878) (H₂S) in living cells and zebrafish, providing a tool to study the role of H₂S in cellular stress responses. researchgate.netrsc.orgnih.gov Another study utilized a fluorescein-derivatized arylsulfonamide probe in conjunction with the enzyme carbonic anhydrase II to create a biosensor for detecting nanomolar concentrations of zinc. acs.org The versatility of the sulfonamide scaffold allows for the design of sensors with high selectivity for specific analytes, including fluoride (B91410) ions. bohrium.comresearchgate.net

Use in Dye Synthesis and Pigment Technology

The benzenesulfonamide structure is a valuable component in the synthesis of dyes, particularly azo dyes. researchgate.netresearchgate.net Azo dyes, which contain the characteristic -N=N- chromophore, constitute a significant portion of commercially used colorants. researchgate.netresearchgate.net In the synthesis of these dyes, an aromatic amine is diazotized and then coupled with another aromatic compound. unb.ca Sulfonamide derivatives can be incorporated into this process to produce dyes with specific properties. researchgate.nettsijournals.com

The inclusion of a sulfonamide group can enhance the properties of the resulting dye. For example, introducing a benzenesulfonamide group into a reactive dye structure can improve its light fastness. google.com A patent describes a method for creating reactive dyes where benzenesulfonamide and its derivatives are connected to a halogenated s-triazine ring. The strong electron-withdrawing effect of the sulfonamide group increases the reactivity of the triazine structure, allowing for energy-saving dyeing under milder conditions. google.com The sulfonamide group can also improve the adsorption capacity of the dye on fibers by reducing the high water solubility associated with sulfonic acid groups, while still retaining desirable color-aiding properties. google.com Research has demonstrated the synthesis of various azo dyes from sulfanilamide (B372717) and other sulfonamides, yielding a range of colors from yellow and orange to red and purple. tsijournals.comresearchgate.net

Role as Plasticizers or Additives in Industrial Formulations

While data on this compound as a plasticizer is not available, its isomer, N-butylbenzenesulfonamide (NBBS), is well-known for its use as a plasticizer, particularly for polyamide resins (nylon) and cellulose (B213188) resins. starskychemical.comchemicalbook.comnih.govlookchem.comsrichem.com Plasticizers are additives that increase the flexibility, workability, and durability of a material. starskychemical.comnih.gov NBBS is effective in lowering the glass transition temperature of polymers, making them more pliable and easier to process. starskychemical.com This property makes it a valuable component in the manufacturing of various plastic products. starskychemical.comlookchem.com

Beyond polyamides, NBBS is also used in hot-melt adhesives, printing inks, surface coatings, and rubber latex adhesives. chemicalbook.comlookchem.com The general class of sulfonamides is recognized for its utility as plasticizers and additives in various industrial applications, contributing to the performance of fiber-reinforced composite materials. researchgate.netrsc.org

Table 2: Industrial Applications of N-Butylbenzenesulfonamide (Isomer of the Subject Compound)

| Application | Polymer/Formulation Type | Function |

|---|---|---|

| Plasticizer | Polyamide (Nylon) Resins, Cellulose Resins | Increases flexibility and processability chemicalbook.comnih.govsrichem.com |

| Additive | Hot Melt Adhesives | Enhances properties of the adhesive lookchem.com |

| Additive | Printing Ink | Modifies formulation properties lookchem.com |

| Additive | Surface Coatings | Contributes to coating performance lookchem.com |

Applications in Separation Science (e.g., as Stationary Phase Modifiers or Extraction Agents)

In the field of separation science, compounds containing sulfonamide groups are used to develop specialized stationary phases for chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). core.ac.ukoup.com The unique chemical nature of the sulfonamide group allows for multiple types of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions, which can be exploited for the separation of complex mixtures. core.ac.uk

Research has shown the synthesis of amide-modified silica (B1680970), including butylamide and phenylamide phases, for the separation of sulfonamide drugs. core.ac.uk These stationary phases operate under a mixed-mode retention mechanism, enabling the effective separation of various analytes. core.ac.uk In another approach, a diethylenetriamine (B155796) functional stationary phase capable of complexing with metal ions was developed for the HPLC separation of sulfonamides, utilizing both electrostatic and metal-ligand interactions for retention. american.edu The polarity of sulfonamide-containing stationary phases can be tailored to match the polarity of the analytes, and in some cases, coupling columns with different stationary phases (e.g., silica and aminopropyl) is required to achieve complete separation. oup.com These examples highlight the potential for benzenesulfonamide derivatives to act as versatile modifiers for stationary phases, enabling specialized and efficient chemical separations.

Future Directions and Emerging Research Avenues

Development of Novel and Green Synthetic Methodologies

The traditional synthesis of sulfonamides, often involving sulfonyl chlorides and amines, is effective but can be accompanied by drawbacks such as the use of hazardous reagents and organic solvents. sci-hub.se The future of synthesizing 4-(Butylsulfonamido)benzenesulfonamide will likely pivot towards greener and more sustainable alternatives.

Recent advancements in organic synthesis have demonstrated the feasibility of conducting sulfonamide synthesis in aqueous media, a significant step towards environmentally benign processes. rsc.org Methodologies that operate under dynamic pH control in water, using equimolar amounts of reactants and avoiding organic bases, are particularly promising. rsc.org Such approaches simplify product isolation, often to a mere filtration step after acidification, and yield products of high purity without the need for extensive purification. rsc.org

Solvent-free, or "neat," reaction conditions represent another frontier in green sulfonamide synthesis. sci-hub.se The reaction of sulfonyl chlorides with amines at room temperature without any solvent has been shown to be effective for a range of N-alkyl and N-arylsulfonamides. sci-hub.se Exploring the applicability of these solvent-free methods to the large-scale production of this compound could significantly reduce the environmental footprint of its manufacturing process.

Furthermore, the use of alternative energy sources, such as microwave irradiation or ultrasonication, could accelerate reaction times and improve energy efficiency. The development of catalytic systems, potentially involving earth-abundant metals or organocatalysts, could also open new pathways for the synthesis of this compound with enhanced atom economy and reduced waste generation. A visible-light-induced approach has also been developed for the construction of benzenesulfinamide (B100797) derivatives, showcasing a green and economical method for S(O)2–N coupling. nih.gov

| Green Synthesis Approach | Key Advantages | Potential for this compound |

| Aqueous Media Synthesis | Environmentally benign solvent, simplified workup, often high yields and purity. rsc.org | High potential for developing a cleaner manufacturing process. |

| Solvent-Free (Neat) Reactions | Eliminates solvent waste, can be highly efficient. sci-hub.se | Feasibility for industrial-scale synthesis needs to be investigated. |

| Alternative Energy Sources | Faster reaction times, improved energy efficiency. | Could lead to more rapid and cost-effective production. |

| Catalytic Methods | Increased atom economy, potential for novel reaction pathways. nih.gov | Discovery of a specific catalyst could revolutionize its synthesis. |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, thereby accelerating the design and discovery of new materials and drugs. For this compound, advanced computational approaches can provide invaluable insights into its electronic structure, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular geometries, vibrational frequencies, and electronic properties. researchgate.net For this compound, DFT calculations can be employed to determine its optimal three-dimensional structure, analyze its molecular orbital energies (such as the HOMO-LUMO gap), and map its electrostatic potential to identify regions of electrophilicity and nucleophilicity. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the structural features of molecules with their biological activities or physicochemical properties. nih.gov By developing QSAR models for a series of benzenesulfonamide (B165840) derivatives, it may be possible to predict the biological activity of this compound and to design new analogs with enhanced therapeutic potential. researchgate.net

Molecular docking simulations are instrumental in studying the interactions between a small molecule and a biological target, such as an enzyme or receptor. researchgate.net If a biological target for this compound is identified, molecular docking can be used to predict its binding mode and affinity, providing a rational basis for its mechanism of action and for the design of more potent derivatives. nih.gov

Exploration of Non-Covalent Interactions in Supramolecular Chemistry

The arrangement of molecules in the solid state is governed by a delicate interplay of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. researchgate.netrsc.org These interactions are the foundation of supramolecular chemistry and crystal engineering. A thorough understanding of the non-covalent interactions involving this compound is crucial for controlling its solid-state properties, such as polymorphism, solubility, and bioavailability.

The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). nih.gov In the crystal lattice of N-alkylbenzenesulfonamides, intermolecular N-H···O hydrogen bonds are a common and dominant feature, often leading to the formation of well-defined supramolecular structures like centrosymmetric dimers. nih.gov The butyl group in this compound can also participate in weaker C-H···O and C-H···π interactions, further stabilizing the crystal packing. researchgate.net

The benzene (B151609) ring of this compound allows for π-π stacking interactions, which can significantly influence the packing of molecules in the crystal. nih.gov The nature of these interactions, whether face-to-face or offset, can have a profound impact on the material's properties.

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal. researchgate.net By mapping properties such as d_norm, shape index, and curvedness onto the Hirshfeld surface, one can gain a detailed understanding of the types and relative importance of different non-covalent contacts. researchgate.netnih.gov This analysis can be instrumental in rationalizing the observed crystal packing of this compound and in predicting its polymorphic behavior. rsc.org

Interdisciplinary Research with Materials Engineering

While the primary applications of many sulfonamides have historically been in medicine, the unique structural and electronic properties of the sulfonamide moiety make it an attractive building block for the development of novel materials. Interdisciplinary research between organic chemistry and materials engineering could unlock new applications for this compound.

The incorporation of sulfonamide groups into polymer backbones can impart specific properties, such as altered solubility, thermal stability, and the ability to engage in specific intermolecular interactions. The presence of two sulfonamide groups in this compound makes it a potential candidate as a monomer or a cross-linking agent in the synthesis of functional polymers. These polymers could find applications as specialty plastics, membranes, or hydrogels.

The hydrogen-bonding capabilities of the sulfonamide group can be harnessed to create self-assembling materials and supramolecular polymers. The directed nature of these interactions could be used to control the morphology and properties of the resulting materials, leading to the development of "smart" materials that respond to external stimuli.

Furthermore, the aromatic ring and the polar sulfonamide groups in this compound suggest that it could be explored for applications in organic electronics. While this is a nascent area of research for this specific compound, the broader class of aromatic sulfonamides may possess interesting charge-transport properties that could be exploited in devices such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Design of Sustainable Chemical Processes Involving Sulfonamides

The principles of green chemistry are increasingly being integrated into the design of chemical processes to minimize their environmental impact. google.com For industrial-scale production of sulfonamides like this compound, the design of sustainable processes is a critical future direction.

A key aspect of sustainable process design is the reduction or elimination of waste. This can be achieved through the use of catalytic reactions that proceed with high atom economy, minimizing the formation of byproducts. nih.gov The development of recyclable catalysts for sulfonamide synthesis would be a significant advancement.

The choice of solvent is another crucial factor. As discussed in the context of green synthesis, moving from traditional volatile organic compounds to water or solvent-free systems can dramatically improve the sustainability of a process. sci-hub.sersc.org Life cycle assessment (LCA) is a comprehensive methodology for evaluating the environmental impact of a product or process from cradle to grave. Applying LCA to the production of this compound can help identify hotspots in the manufacturing process and guide the development of more sustainable alternatives.

Finally, the integration of continuous flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for process automation and optimization. aiche.org Developing a continuous flow process for the synthesis of this compound could lead to a more efficient, consistent, and sustainable manufacturing process.

Q & A

What are the common synthetic routes for preparing 4-(Butylsulfonamido)benzenesulfonamide, and how can reaction conditions be optimized?

Level: Basic

Methodological Answer:

The synthesis typically involves sulfonylation of a substituted aniline precursor. A two-step approach is widely used:

Sulfonation: React 4-aminobenzenesulfonamide with butylsulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide bond.

Purification: Crystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) .

Optimization Tips:

- Control reaction temperature (0–5°C) to minimize side reactions like over-sulfonation.

- Use anhydrous solvents to prevent hydrolysis of the sulfonyl chloride.

- Monitor reaction progress via TLC (Rf ≈ 0.4 in ethyl acetate/hexane 1:1) .

Which spectroscopic and computational methods are critical for characterizing this compound?

Level: Basic